D-Galactofuranoside-6-C-d, methyl 3,5-di-O-methyl-, diacetate
D-Galactofuranoside-6-C-d, methyl 3,5-di-O-methyl-, diacetate
Brand Name:
Vulcanchem
CAS No.:
134122-80-8
VCID:
VC0144904
InChI:
InChI=1S/C13H22O8/c1-7(14)19-6-9(17-4)10-11(18-5)13(3,16)12(21-10)20-8(2)15/h9-12,16H,6H2,1-5H3/t9-,10+,11+,12?,13-/m1/s1/i12D
SMILES:
CC(=O)OCC(C1C(C(C(O1)OC(=O)C)(C)O)OC)OC
Molecular Formula:
C13H22O8
Molecular Weight:
307.317
D-Galactofuranoside-6-C-d, methyl 3,5-di-O-methyl-, diacetate
CAS No.: 134122-80-8
Cat. No.: VC0144904
Molecular Formula: C13H22O8
Molecular Weight: 307.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134122-80-8 |
|---|---|
| Molecular Formula | C13H22O8 |
| Molecular Weight | 307.317 |
| IUPAC Name | [(2R)-2-[(2S,3S,4R)-5-acetyloxy-5-deuterio-4-hydroxy-3-methoxy-4-methyloxolan-2-yl]-2-methoxyethyl] acetate |
| Standard InChI | InChI=1S/C13H22O8/c1-7(14)19-6-9(17-4)10-11(18-5)13(3,16)12(21-10)20-8(2)15/h9-12,16H,6H2,1-5H3/t9-,10+,11+,12?,13-/m1/s1/i12D |
| Standard InChI Key | MFLSIAIZMSSOQG-SJAZCYLUSA-N |
| SMILES | CC(=O)OCC(C1C(C(C(O1)OC(=O)C)(C)O)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator